An In-depth Technical Guide to Mead Acid Methyl Ester
An In-depth Technical Guide to Mead Acid Methyl Ester
This technical guide provides a comprehensive overview of Mead acid methyl ester, a significant molecule in lipid research and a biomarker for essential fatty acid deficiency. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biosynthesis, analytical methods, and biological significance.
Core Data Presentation
This section summarizes the key chemical and physical properties of Mead acid methyl ester, along with its physiological concentrations in plasma.
Table 1: Chemical and Physical Properties of Mead Acid Methyl Ester
| Property | Value | Source |
| CAS Number | 14602-39-2 | [1][2] |
| Molecular Formula | C21H36O2 | [1] |
| Molecular Weight | 320.5 g/mol | [1] |
| Formal Name | 5Z,8Z,11Z-eicosatrienoic acid, methyl ester | [2] |
| Synonyms | Mead Acid methyl ester, SFE 21:3 | [2] |
| Appearance | Colorless oil | ChemBK |
| Purity | >97% | [1] |
| Solubility | Soluble in hexane (B92381), DMF, DMSO, and Ethanol | [2] |
Table 2: Reported Plasma Concentrations of Mead Acid
| Condition | Mead Acid Concentration (% of total fatty acids) | Reference |
| Healthy Adults | ~0.16% | [3] |
| Essential Fatty Acid Deficiency (EFAD) | > 0.21% | [4] |
| Fetal Plasma | 0.44% | [3] |
Biosynthesis and Metabolism
Mead acid (5,8,11-eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid synthesized endogenously from oleic acid.[3][5] This synthesis is particularly prominent during states of essential fatty acid deficiency (EFAD) when the enzymes responsible for metabolizing omega-3 and omega-6 fatty acids have reduced competition.[5] The biosynthesis of Mead acid from oleic acid proceeds via two primary pathways involving the enzymes fatty acid desaturase 1 (Fads1), fatty acid desaturase 2 (Fads2), and elongase of very long chain fatty acids 5 (Elovl5).
Diagram 1: Biosynthetic Pathways of Mead Acid
Caption: Two proposed pathways for the biosynthesis of Mead acid from oleic acid.
Once synthesized, Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoids, including leukotrienes.[3][6] These metabolic products are involved in inflammatory responses.[6]
Diagram 2: Metabolic Pathways of Mead Acid
Caption: Metabolism of Mead acid by 5-lipoxygenase and cyclooxygenase pathways.
Experimental Protocols
This section provides detailed methodologies for the synthesis of Mead acid methyl ester and its quantification in biological samples.
Synthesis of Mead Acid Methyl Ester from Mead Acid
This protocol describes the esterification of Mead acid to its methyl ester using a boron trifluoride-methanol solution.
Materials:
-
Mead acid
-
Boron trifluoride in methanol (B129727) (14% w/v)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of Mead acid in a minimal amount of hexane in a round-bottom flask.
-
Add a 50-fold excess of 14% boron trifluoride in methanol to the flask.
-
Attach a reflux condenser and heat the mixture at 50°C for 2 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of hexane and wash the organic layer twice with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain Mead acid methyl ester.
-
The purity of the product can be assessed by gas chromatography-mass spectrometry (GC-MS).
Quantification of Mead Acid Methyl Ester in Biological Samples by GC-MS
This protocol outlines the extraction of total lipids from a biological sample, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., C17:0 or C19:0 fatty acid)
-
Boron trifluoride in methanol (14% w/v)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., SP-2560)
Procedure:
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma or tissue homogenate, add the internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Add 0.4 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization to FAMEs:
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Centrifuge and collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS.
-
Use an appropriate temperature program to separate the FAMEs. A typical program might be: initial temperature of 140°C for 5 min, ramp to 240°C at 4°C/min, and hold for 20 min.
-
The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Identify the Mead acid methyl ester peak based on its retention time and mass spectrum by comparison with a known standard.
-
Quantify the amount of Mead acid by comparing the peak area of its methyl ester to the peak area of the internal standard.
-
Diagram 3: Experimental Workflow for GC-MS Analysis of Mead Acid
Caption: Workflow for the quantification of Mead acid in biological samples using GC-MS.
Lipoxygenase Inhibition Assay
This protocol can be used to assess the inhibitory effect of Mead acid or its methyl ester on lipoxygenase activity.
Materials:
-
Soybean lipoxygenase (or other purified lipoxygenase)
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Test compound (Mead acid or Mead acid methyl ester) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a cuvette, pre-incubate the lipoxygenase enzyme with the test compound in the borate buffer for a defined period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm for several minutes. This absorbance change is due to the formation of the conjugated diene hydroperoxide product.
-
The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tuscany-diet.net [tuscany-diet.net]
- 6. benchchem.com [benchchem.com]
